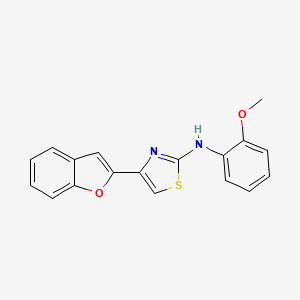![molecular formula C19H21N3O3S B11537055 2-[(3,5-dimethylbenzyl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11537055.png)
2-[(3,5-dimethylbenzyl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfanyl group, a nitrophenyl group, and an aceto-hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves multiple steps. One common method includes the reaction of 3,5-dimethylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- 2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H21N3O3S/c1-13-8-14(2)10-16(9-13)11-26-12-19(23)21-20-15(3)17-4-6-18(7-5-17)22(24)25/h4-10H,11-12H2,1-3H3,(H,21,23)/b20-15+ |
InChI Key |
RKWXPXOJRWFQHQ-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11536976.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11536991.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11536998.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11536999.png)
![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 3-methylbenzoate](/img/structure/B11537007.png)

![6-chloro-N-(4-chlorophenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11537022.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11537024.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11537025.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11537032.png)
![4-nitro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide](/img/structure/B11537037.png)
![ethyl 3',4-bis(4-bromophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11537045.png)
![2-Amino-4-(4-fluorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537053.png)
![4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11537063.png)
